FF-10101 is a novel small-molecule inhibitor specifically designed to target FMS-like tyrosine kinase 3 (FLT3) [, , , , , , , ]. This compound is classified as a type I tyrosine kinase inhibitor (TKI) and is recognized as the first irreversible inhibitor of FLT3 [, , , , ]. This irreversibility stems from its ability to form a covalent bond with the FLT3 protein [, , , , ]. FF-10101 has garnered significant interest in scientific research due to its potential as a therapeutic agent for acute myeloid leukemia (AML), particularly in cases with FLT3 mutations [, , , , , , , , ].
The molecular structure of FF-10101 has been elucidated through co-crystallization studies with the FLT3 protein [, ]. These studies have confirmed the formation of a covalent bond between FF-10101 and the cysteine residue at position 695 (C695) within the FLT3 kinase domain [, ]. Further details regarding bond lengths, angles, and other structural parameters are not provided in the reviewed papers.
FF-10101 exerts its biological activity by irreversibly inhibiting the FLT3 receptor tyrosine kinase [, , , , , ]. This inhibition arises from the covalent binding of FF-10101 to the cysteine residue at position 695 (C695) within the FLT3 kinase domain [, , , ]. This binding prevents FLT3 from assuming its active conformation, thereby blocking downstream signaling pathways essential for the survival and proliferation of AML cells [, , , , , , , ].
FF-10101 has demonstrated significant potential as a therapeutic agent for AML, particularly in cases harboring FLT3 mutations [, , , , , , , , ]. It has shown potent activity against a wide range of FLT3 mutations, including those conferring resistance to other FLT3 inhibitors [, , , , , , , ]. Preclinical studies have shown promising results with FF-10101 in both in vitro and in vivo models of AML [, , ].
Real-world examples:* In mouse models, FF-10101 effectively inhibited the growth of AML cells expressing both FLT3-ITD and FLT3-TKD mutations, including those resistant to quizartinib [].* FF-10101 demonstrated potent activity against AML cell lines and primary patient samples harboring various FLT3 mutations, including D835Y, F691L, and Y842C/H [].
FF-10101 has the potential to address AML resistance associated with growth factors present in the bone marrow microenvironment []. Unlike other FLT3 inhibitors, FF-10101's irreversible binding mechanism may limit the impact of FLT3 ligand (FL) on its efficacy [, ].
Research suggests the potential of FF-10101 in combination therapies for AML. One study highlighted the synergistic effect of combining FF-10101 with the complex I inhibitor IACS-010759 in inhibiting AML cell growth, irrespective of FLT3 mutation status [].
The development of resistance to FLT3 inhibitors is a significant challenge in AML treatment. FF-10101 has been instrumental in research investigating the mechanisms underlying resistance [, , , , , , ]. Studies have revealed that mutations at C695, the binding site of FF-10101, can confer resistance [, ].
Real-world example:* A study identified the FLT3 F691L gatekeeper mutation as a significant driver of resistance to combination therapy with gilteritinib and venetoclax. FF-10101, due to its different binding site on FLT3, was able to overcome this resistance [].
CAS No.: 186139-09-3
CAS No.: 80442-78-0
CAS No.: 6272-97-5
CAS No.: 90212-80-9
CAS No.: 14681-59-5
CAS No.: 2768332-16-5